molecular formula C10H14N2O2 B1593771 4-Butyl-2-nitroaniline CAS No. 3663-22-7

4-Butyl-2-nitroaniline

Cat. No. B1593771
CAS RN: 3663-22-7
M. Wt: 194.23 g/mol
InChI Key: RAKSJFYIAHRHCH-UHFFFAOYSA-N
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Description

4-Butyl-2-nitroaniline is a compound with the molecular formula C10H14N2O2 . It is also known by other names such as Benzenamine, 4-butyl-2-nitro- and 4-Butyl-2-nitrobenzenamine . It has a molecular weight of 194.23 g/mol .


Synthesis Analysis

The synthesis of 4-Butyl-2-nitroaniline involves several steps. One method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles (NPs) via a facile one-step hydrothermal method as a heterogeneous nano-catalyst . Nitroanilines were reduced in the presence and without the catalyst with a constant amount of reducing agent of sodium borohydride (NaBH4) at room temperature in water to amino compounds .


Molecular Structure Analysis

The molecular structure of 4-Butyl-2-nitroaniline can be represented by the InChI string: InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9 (11)10 (7-8)12 (13)14/h5-7H,2-4,11H2,1H3 . The compound has a total of 14 heavy atoms .

Scientific Research Applications

Summary of the Application

4-Butyl-2-nitroaniline, also known as N-butyl-4-nitroaniline (NB4N), is used as an organic chromophore crystal in nonlinear optical and optoelectronic device applications .

Methods of Application or Experimental Procedures

NB4N was synthesized by a slow solvent evaporation method. Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values. A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality .

Results or Outcomes

The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm. The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique .

2. Nonlinear Optical Applications

Summary of the Application

4-Methyl-2-nitroaniline, a compound similar to 4-Butyl-2-nitroaniline, was successfully grown as a single crystal for nonlinear optical applications .

Methods of Application or Experimental Procedures

The organic material 4-methyl-2-nitroaniline was successfully grown as a single crystal by the slow evaporation solution growth technique .

Results or Outcomes

The optical parameters such as optical band gap (2.31 eV), Urbach energy (0.051 eV), steepness parameter (3.799×10^16) and electron–phonon interaction (1.754×10^–17) were calculated .

3. Quantum Chemical Investigations

Summary of the Application

4-Butyl-2-nitroaniline (NB4N) has been used in quantum chemical investigations. The quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for NB4N .

Methods of Application or Experimental Procedures

The N-butyl-4-nitroaniline crystal was theoretically acquired using various computational tools to analyse its geometry (B3LYP/6-311++G (d,p)) and electronic properties .

Results or Outcomes

The donor and acceptor’s interaction and stabilisation energy were analysed by Natural Bond Orbital (NBO) analyses. Quantum chemical evaluations of NLO activity have been computed and reported. The thermodynamic characteristics and hyperpolarizability of N-butyl-4-nitroaniline have been described .

4. Industrial Applications

Summary of the Application

4-Butyl-2-nitroaniline is used in the industry to make dye, an antioxidant, a gas gum inhibitor, and a corrosion inhibitor .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these industrial applications are not detailed in the source .

Results or Outcomes

The outcomes of these applications are the production of various industrial products such as dyes, antioxidants, gas gum inhibitors, and corrosion inhibitors .

5. Chemical Reduction

Summary of the Application

4-Butyl-2-nitroaniline (NB4N), a highly toxic pollutant, can be converted into a less harmful or useful counterpart through chemical reduction .

Methods of Application or Experimental Procedures

The chemical reduction of 4-Butyl-2-nitroaniline is achieved using various nanocatalytic systems . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

Results or Outcomes

The effects of 4-Butyl-2-nitroaniline are dealt with by converting the nitro group of the pollutant into an aniline group. This acquired 4-phenylenediamine (4-PDA) product is further utilized as a precursor/raw-material in various industries .

6. Wide Range of Chemicals

Summary of the Application

4-Butyl-2-nitroaniline is a key ingredient in making a wide range of chemicals, such as those used as building blocks for making dyes, antioxidants, medicines, and insecticides .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for these industrial applications are not detailed in the source .

Results or Outcomes

The outcomes of these applications are the production of various industrial products such as dyes, antioxidants, medicines, and insecticides .

properties

IUPAC Name

4-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSJFYIAHRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074602
Record name Benzenamine, 4-butyl-2-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-2-nitroaniline

CAS RN

3663-22-7
Record name 4-Butyl-2-nitrobenzenamine
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Record name 4-Butyl-2-nitroaniline
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name 4-butyl-2-nitroaniline
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Record name 4-Butyl-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Koseoglu, T Gul, AE Acar - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
… After the standard nitration and the deprotection steps, the amino group of the 4-butyl-2-nitroaniline 14 was removed by forming the corresponding diazonium salt followed by in situ …
Number of citations: 1 onlinelibrary.wiley.com
D Liang, C Yu, Z Ma, M Hu, J Wang, X Dong… - European Journal of …, 2022 - Elsevier
Head and neck squamous cell carcinoma (HNSCC) is a lethal disease with a terrible prognosis, accounting for more than 900,000 new cases and 500,000 deaths each year, …
Number of citations: 1 www.sciencedirect.com

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